(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

Lipophilicity Physicochemical Property Permeability

Unlike generic pyrrolidine or piperidine amines, this scaffold uniquely combines an N-benzyl group for lipophilic π-stacking with an N-cyclopropyl motif that introduces conformational rigidity (sp²-like C–C bonds) absent in simple N-alkyl amines. The cyclopropyl group inherently mitigates CYP450-mediated N-dealkylation, eliminating extra synthetic steps for metabolic soft-spot blocking. Higher predicted logP (+0.8 to +1.0) and lower tPSA (Δ -3 to -5 Ų) versus 1-benzylpyrrolidin-3-amine and piperidine analogs make it the superior choice for CNS-targeted fragment-based screening and probe design. Both enantiomers are commercially available, enabling stereospecific SAR exploration critical for enantioselective target engagement.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 186203-34-9
Cat. No. B1287218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine
CAS186203-34-9
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC1NC2CCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2
InChIKeyHTTXVNRPINIIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N-cyclopropylpyrrolidin-3-amine (CAS 186203-34-9): Chemical Identity and Structural Class for Research Procurement


(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine, also systematically named 1-benzyl-N-cyclopropylpyrrolidin-3-amine, is a chiral secondary amine heterocycle with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . The compound comprises a pyrrolidine core substituted with a benzyl group at the 1-position and a cyclopropylamine moiety at the 3-position, features that confer a unique combination of conformational rigidity (from the cyclopropyl ring) and lipophilic bulk (from the benzyl group) distinct from simpler pyrrolidine or piperidine analogs [1]. It is primarily supplied as a versatile research scaffold with typical purities of 95–98% .

Why Generic Substitution of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine Fails: Structural Uniqueness Prevents Direct Replacement


Superficially similar pyrrolidine or piperidine amines cannot serve as direct drop-in replacements for (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine because the specific combination of the N-benzyl group and the N-cyclopropylamine on the pyrrolidine ring is not replicated by any single analog. The cyclopropyl group introduces significant conformational constraint (sp2-like character of the cyclopropyl C–C bonds) that is absent in simple N-alkyl amines, directly impacting target binding geometry [1]. Additionally, the benzyl substituent provides a distinct lipophilic and π-stacking pharmacophore not present in unsubstituted or smaller alkyl analogs [2]. These structural features collectively result in a unique 3D pharmacophore, so generic substitution with, for example, 1-benzylpyrrolidin-3-amine (lacking the cyclopropyl group) or 1-benzyl-N-cyclopropylpiperidin-4-amine (with a larger six-membered ring) will lead to altered molecular recognition, different metabolic liabilities, and divergent physicochemical properties, as quantified in Section 3.

Quantitative Differentiation Evidence for (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine vs. Closest Analogs


Lipophilicity Differential: cLogP Comparison vs. 1-Benzylpyrrolidin-3-amine

The target compound exhibits a calculated cLogP that is ~0.8–1.0 log units higher than the direct des-cyclopropyl analog 1-benzylpyrrolidin-3-amine (XLogP3-AA prediction for the parent amine is 1.86 ; ChemAxon-predicted logP for the target compound is approximately 2.7–2.9). This increased lipophilicity, driven by the cyclopropyl moiety, can enhance passive membrane permeability relative to the parent amine.

Lipophilicity Physicochemical Property Permeability

Topological Polar Surface Area (tPSA) Comparison vs. 1-Benzyl-N-cyclopropylpiperidin-4-amine

The pyrrolidine scaffold of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine results in a calculated tPSA that is approximately 3–5 Ų lower than the piperidine analog 1-benzyl-N-cyclopropylpiperidin-4-amine (CAS 387358-47-6). This difference arises from the smaller ring size and the consequent exposure of the secondary amine.

Polar Surface Area Drug-likeness Bioavailability

Conformational Restriction and Metabolic Stability: Cyclopropylamine vs. N-Methyl Analog

The cyclopropylamine moiety in the target compound introduces significant conformational restriction (cyclopropyl C–C bonds possess partial sp2 character) compared to an N-methyl analog (e.g., (1-benzyl-pyrrolidin-3-yl)-methyl-amine). This rigidity can lead to reduced metabolic N-dealkylation, a common clearance pathway for tertiary amines, as shown by class-level studies on cyclopropylamines [1].

Metabolic Stability Conformational Rigidity CYP450

Optimal Research Application Scenarios for (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine Based on Differential Evidence


Central Nervous System (CNS) Probe Design Requiring Enhanced Brain Permeability

Based on its higher predicted lipophilicity (Δ logP +0.8 to +1.0) and lower tPSA (Δ -3 to -5 Ų) compared to 1-benzylpyrrolidin-3-amine and 1-benzyl-N-cyclopropylpiperidin-4-amine, respectively [1], (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is a superior choice for CNS-targeted fragment-based screening or probe design when optimal passive brain penetration is required.

Medicinal Chemistry Campaigns Targeting Metabolic Stability via Cyclopropyl Blocking

The cyclopropylamine motif provides a built-in strategy to mitigate CYP450-mediated N-dealkylation [1]. Researchers prioritizing metabolic stability should choose this compound over N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives) to avoid additional synthetic steps for metabolic soft-spot blocking.

Chiral Scaffold for Asymmetric Synthesis of Bioactive Amines

The compound features a chiral center at the pyrrolidine 3-position. Both enantiomers are commercially available (e.g., (S)-enantiomer CAS 1353994-13-4 and (R)-enantiomer CAS 1354000-35-3), allowing for stereospecific SAR exploration . This is critical in programs where enantioselective target engagement is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.